trans-3-(Cbz-amino)cyclobutanecarboxylic acid
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Overview
Description
trans-3-(Cbz-amino)cyclobutanecarboxylic acid: is a chemical compound with the molecular formula C₁₃H₁₅NO₄ and a molecular weight of 249.27 g/mol . It is also known by its IUPAC name, 3-{[(benzyloxy)carbonyl]amino}cyclobutanecarboxylic acid . This compound is characterized by the presence of a cyclobutane ring, an amino group protected by a benzyloxycarbonyl (Cbz) group, and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Cbz-amino)cyclobutanecarboxylic acid typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through a involving suitable precursors.
Introduction of the amino group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the cyclobutane derivative.
Protection of the amino group: The amino group is protected using the benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions during subsequent steps.
Introduction of the carboxylic acid group: The carboxylic acid group is introduced through oxidation or hydrolysis reactions.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Products include carboxylic acids, ketones, and aldehydes.
Reduction: Products include alcohols and aldehydes.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of complex molecules.
- Employed in the synthesis of cyclobutane-containing compounds.
Biology:
- Studied for its potential biological activity and interactions with biomolecules.
Medicine:
- Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-3-(Cbz-amino)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The compound’s functional groups, such as the amino and carboxylic acid groups, enable it to participate in various biochemical pathways. These interactions can lead to the modulation of enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
trans-3-(Boc-amino)cyclobutanecarboxylic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
cis-3-(Cbz-amino)cyclobutanecarboxylic acid: Similar structure but with a different stereochemistry (cis instead of trans).
Uniqueness:
- The trans configuration of the amino group in trans-3-(Cbz-amino)cyclobutanecarboxylic acid provides distinct steric and electronic properties compared to its cis counterpart.
- The Cbz protecting group offers specific advantages in synthetic chemistry, such as ease of removal under mild conditions.
Properties
IUPAC Name |
3-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)10-6-11(7-10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTCPLYMKZBZTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212380-76-1 |
Source
|
Record name | rac-(1s,3s)-3-{[(benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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